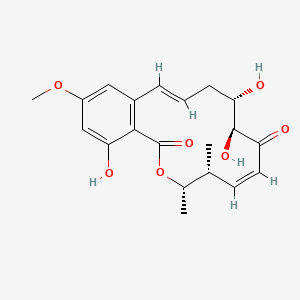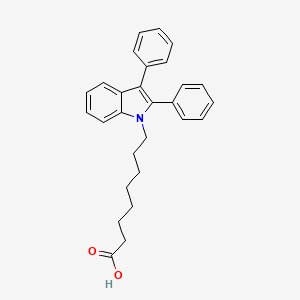
3-Methoxyanthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxyanthranilate is an aminobenzoate that results from the removal of a proton from the carboxylic acid group of 3-methoxyanthranilic acid. It has a role as a mammalian metabolite. It derives from an anthranilate. It is a conjugate base of a 3-methoxyanthranilic acid.
Aplicaciones Científicas De Investigación
Metabolite Identification
3-Methoxyanthranilate has been identified as a metabolite in human urine, notably increasing following the ingestion of L-tryptophan. This discovery aids in understanding human metabolic pathways and the role of this compound in them (Kido, Tsuji, & Matsumura, 1963).
Analytical Chemistry
There is significant interest in the determination and measurement of this compound in biological samples like urine. This facilitates studies on its excretion and concentration levels in healthy individuals, contributing to a better understanding of its biological role (Toseland, Michelin, & Price, 1972).
Chemical Synthesis
This compound has been used in chemical syntheses, such as in the creation of new fluorescent agents and inks suitable for rotary offset printing. This showcases its utility in the field of materials science and industrial applications (Wen, 2003).
Environmental Applications
Research has explored the use of this compound in environmental applications like dye decolorization. Its role as a redox mediator in Fenton oxidative processes suggests potential in waste treatment and environmental remediation (Santana et al., 2019).
Antioxidant and Prooxidant Properties
Studies indicate that this compound exhibits both antioxidant and prooxidant effects. Understanding these properties can contribute to the development of treatments for neurological disorders and cognitive impairments (Zhuravlev et al., 2016).
NO Scavenging
Research shows that this compound can scavenge nitric oxide (NO), which may have implications in the study of its relative toxicity and possible therapeutic applications (Backhaus et al., 2008).
Propiedades
Fórmula molecular |
C8H8NO3- |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
2-amino-3-methoxybenzoate |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1 |
Clave InChI |
SXOPCLUOUFQBJV-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC(=C1N)C(=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1N)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



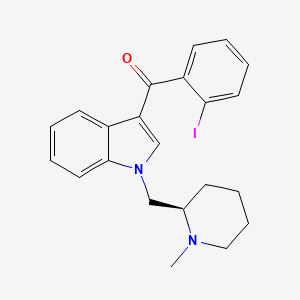

![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
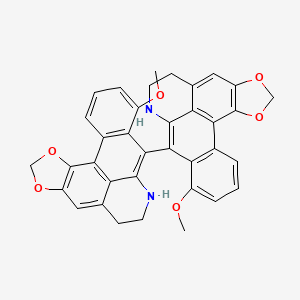
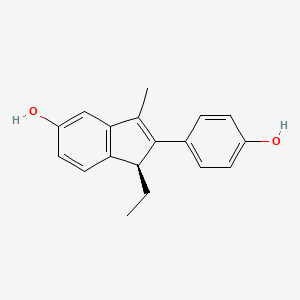
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B1243340.png)
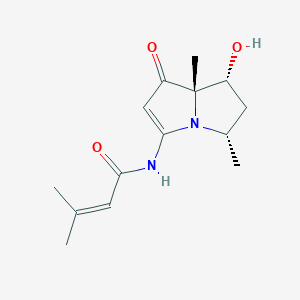
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)

![[[[[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl] [(2s,3s,5r)-3-Azido-5-(5-Methyl-2,4-Dioxo-Pyrimidin-1-Yl)oxolan-2-Yl]methyl Hydrogen Phosphate](/img/structure/B1243346.png)
